2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a benzamide moiety with 2,4-dimethoxy substituents. Its synthesis typically involves cyclization and coupling reactions, as seen in analogous 1,3,4-thiadiazole derivatives .
Properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)10-6-5-9(19-3)7-11(10)20-4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
WHTKBLYOVSSQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide possess anticancer properties with varying degrees of potency:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | |
| HCT116 (Colon Cancer) | 3.29 | |
| A549 (Lung Cancer) | 0.52 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.
Antimicrobial Activity
Beyond anticancer applications, compounds like 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide are also being explored for their antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi .
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives might possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation . The ability to modulate inflammatory pathways could lead to therapeutic applications in diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiadiazole derivatives for their cytotoxicity against a panel of cancer cell lines. The results indicated that specific modifications on the thiadiazole ring enhanced the compounds' potency against breast and lung cancer cell lines. The most potent compound displayed an IC50 value significantly lower than conventional chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against common bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into novel antibiotics .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Key Findings from Comparative Studies
Halogen vs. Methoxy Substitutions :
- Bromo- and chloro-substituted derivatives (e.g., compound in ) exhibit superior anticancer potency compared to methoxy-substituted analogs. The electron-withdrawing nature of halogens may enhance binding to biological targets like DNA or enzymes .
- Methoxy groups (e.g., in the target compound) improve solubility and antioxidant activity, as seen in compounds like 9i (61.3% ABTS•+ scavenging) .
Sulfonyl and nitro groups (e.g., compound 9i) introduce steric bulk and electron-deficient regions, which may hinder cellular uptake but improve specificity for redox-related targets .
Dimethoxy patterns (target compound) balance electron-donating effects and solubility, making them versatile for further derivatization .
Pharmacological Implications
- Anticancer Potential: While bromo-substituted derivatives show higher cytotoxicity, the target compound’s isopropyl group may reduce systemic toxicity by avoiding reactive halogen metabolites .
- Antioxidant Activity : Methoxy-rich analogs (e.g., 9g and target compound) demonstrate moderate radical scavenging, positioning them as candidates for oxidative stress-related diseases .
- Structural Versatility : The thiadiazole core accommodates diverse substituents, enabling tailored modifications for specific therapeutic targets (e.g., antiparasitic vs. anticancer) .
Biological Activity
2,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound characterized by a unique molecular structure that includes a benzamide framework, two methoxy groups at the 2 and 4 positions, and a thiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H17N3O3S
- Molecular Weight : 307.37 g/mol
- Structure : The compound features a benzamide structure with substituents that enhance its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. Specifically, compounds similar to 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide have shown efficacy against various bacterial and fungal strains. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| 2,4-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | E. coli | Inhibitory Effect |
| 1,3,4-Thiadiazole Derivative | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 25 µg/mL |
The presence of the thiadiazole ring is believed to contribute to its antimicrobial activity by disrupting microbial cell function.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For example:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aliyu et al. (2021) | MCF-7 (Breast Cancer) | 10.0 | Induction of Apoptosis |
| Malygin et al. (2020) | HCT116 (Colon Cancer) | 3.29 | Inhibition of Cell Proliferation |
These studies suggest that compounds like 2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can induce apoptosis in cancer cells through various mechanisms including modulation of apoptotic pathways and inhibition of key oncogenic signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the thiadiazole ring have been shown to inhibit enzymes involved in oxidative stress pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the anticancer effects observed in vitro.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of thiadiazoles demonstrated that those with methoxy substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
- Anticancer Activity Assessment : Research on the anticancer effects of similar compounds revealed that they could significantly reduce cell viability in breast and colon cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
